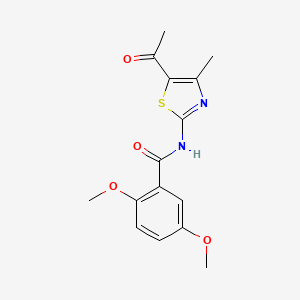![molecular formula C20H20N2O4 B2537891 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 903276-64-2](/img/structure/B2537891.png)
3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound, often of interest in medicinal and synthetic organic chemistry. The structure of this compound includes benzamide with methoxy groups and a tetrahydro-pyrroloquinoline subunit, suggesting a complex profile with potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The preparation starts with the synthesis of the benzamide base. This involves the reaction of benzoic acid derivatives with an amine group, using reagents like acyl chlorides or anhydrides under controlled temperature and pH conditions.
Addition of Methoxy Groups: : The introduction of methoxy groups to the benzene ring typically employs electrophilic aromatic substitution. Methoxy groups are added through reactions with methanol and a catalyst, such as a Lewis acid.
Formation of Tetrahydro-pyrroloquinoline Subunit: : This subunit is synthesized through a series of cyclization reactions. Key reagents might include strong acids or bases to induce cyclization from appropriate precursor molecules.
Final Coupling: : The final compound is formed by coupling the methoxy-benzamide with the tetrahydro-pyrroloquinoline subunit, often using peptide coupling reagents under mild conditions to maintain the integrity of sensitive functional groups.
Industrial Production Methods: Industrial production focuses on scalable methods:
Flow Chemistry: : Continuously flows reactants through reactors, optimizing yield and safety.
Batch Reactions: : Traditional batch reactors, carefully controlled for temperature and pressure, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Often converted to quinones using reagents like potassium permanganate.
Reduction: : Hydrogenation can reduce nitro groups or carbonyl functions within the compound, employing catalysts such as palladium on carbon.
Substitution: : Halogenation or nitration of the benzamide ring can occur through reactions with halogens or nitric acid under acidic conditions.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Acids/Bases: : Sulfuric acid, hydrochloric acid for acidic conditions, and sodium hydroxide for basic conditions.
Oxidation Products: : Quinones and other oxidized aromatic compounds.
Reduction Products: : Amines and reduced benzamides.
Substitution Products: : Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
This compound finds its place across several scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studies exploring its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for possible therapeutic uses, including anti-cancer or anti-inflammatory properties.
Industry: : Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, preventing substrate binding and activity.
Receptor Modulation: : Engages with cell receptors, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds:
3,4-Dimethoxybenzamide: : Lacks the pyrroloquinoline subunit, thus different bioactivity.
2-Phenyl-4(1H)-quinolinone: : Different core structure, leading to unique chemical properties.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar but without methoxy groups, altering reactivity and applications.
Uniqueness: 3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to the combination of its methoxy-benzamide structure and the tetrahydro-pyrroloquinoline subunit, which confer unique reactivity and potential bioactivity.
That's a lot of chemistry right there! Any particular section you need more details on?
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-6-5-13(10-17(16)26-2)20(24)21-15-8-12-4-3-7-22-18(23)11-14(9-15)19(12)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLOXUIPQIFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)



![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide](/img/structure/B2537826.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

